![molecular formula C20H22N2O B1240191 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)

15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

説明

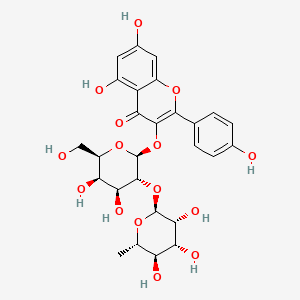

15-Ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is a member of indoles.

CID 5318846 is a natural product found in Gelsemium and Gelsemium elegans with data available.

科学的研究の応用

Anxiolytic Properties

Koumine, an active alkaloid of the neurotoxic plant Gelsemium, has demonstrated anxiolytic-like activities without affecting other autonomic, neurological, and physical functions. This was observed in functional observation battery tests, open-field tests, and Vogel conflict tests in rodents, suggesting its potential as a safe and effective medication for pathological anxiety (Chen et al., 2017).

Anti-Inflammatory Effects

Koumine has shown efficacy as an anti-inflammatory agent. It induces a decrease in levels of inducible nitric oxide synthase, nitric oxide, and various inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This coincides with the inhibition of NF-κB, ERK, and p38 pathways, highlighting its potential in treating inflammatory conditions (Yuan et al., 2016).

Antioxidant Properties

Koumine's antioxidant capability has been evidenced by its protective effect against H2O2-induced oxidative stress and apoptosis in IPEC-J2 cells. It decreases reactive oxygen species production and restores the activities of key antioxidant enzymes, suggesting its role in cellular protection against oxidative damage (Yuan et al., 2019).

Neuropathic Pain Treatment

In neuropathic pain models, koumine has shown significant analgesic and anti-inflammatory effects, potentially due to its impact on astrocyte activation, pro-inflammatory cytokine release, and promotion of astrocyte autophagy in the spinal cord (Jin et al., 2018).

Cancer Research

Koumine's apoptotic effect on cancer cells, such as human breast cancer cells, has been noted. It induces cell cycle arrest and apoptosis, modulating the expression of key apoptotic proteins, indicating its potential as a chemotherapeutic agent (Zhang et al., 2015).

Pharmacological Target Identification

Koumine has been identified as a positive allosteric modulator of the Translocator Protein 18 kDa (TSPO), which is a therapeutic target for pain treatment. This discovery lays the foundation for its use in treating inflammatory and neuropathic pain and demonstrates the allostery in TSPO (Xiong et al., 2021).

Rheumatoid Arthritis

In models of rheumatoid arthritis, koumine effectively attenuated arthritis progression and was associated with its immunoregulatory action. This suggests its therapeutic potential in treating arthritis (Yang et al., 2016).

Neuroinflammation and Neuropathic Pain

Koumine's ability to attenuate neuroglia activation and inflammatory response in neuropathic pain models, possibly through inhibition of microglia activation and modulation of astrocyte activity, suggests its role in managing neuropathic pain (Jin et al., 2018).

特性

IUPAC Name |

15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYEMHGPMGUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)